2-((Hydroxy(oxido)amino)methyl)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

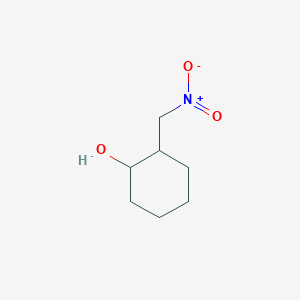

2-((Hydroxy(oxido)amino)methyl)cyclohexanol is an organic compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.183 g/mol . This compound is characterized by the presence of a hydroxyl group, an oxidoamino group, and a cyclohexane ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Hydroxy(oxido)amino)methyl)cyclohexanol typically involves the reaction of cyclohexanol with nitromethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((Hydroxy(oxido)amino)methyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The oxidoamino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexylamine.

Substitution: Halogenated cyclohexanol derivatives.

Scientific Research Applications

2-((Hydroxy(oxido)amino)methyl)cyclohexanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Hydroxy(oxido)amino)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl and oxidoamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanol: Similar structure but lacks the oxidoamino group.

Cyclohexanone: Oxidized form of cyclohexanol.

Cyclohexylamine: Reduced form of cyclohexanol.

Uniqueness

2-((Hydroxy(oxido)amino)methyl)cyclohexanol is unique due to the presence of both hydroxyl and oxidoamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biological Activity

2-((Hydroxy(oxido)amino)methyl)cyclohexanol, also known by its CAS number 21527-56-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 21527-56-0 |

| Molecular Formula | C7H15N3O2 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, affecting metabolic processes and cellular signaling pathways. This compound's ability to form hydrogen bonds due to its hydroxyl and amino groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Cytotoxicity and Anticancer Potential

The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, a study reported that at concentrations of 10–50 µM, it induced significant apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress markers and improve cognitive functions. This effect is hypothesized to be mediated through the modulation of neuroinflammatory pathways.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting a strong antibacterial activity comparable to established antibiotics .

Cytotoxicity Assays

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells, with GI50 values ranging from 20 to 50 µM across different cell types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (GI50 in µM) | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | 20-50 | Moderate |

| Cyclohexanol Derivatives | Varies | >100 | Low |

| Phenolic Compounds | Yes | <20 | High |

Properties

CAS No. |

21527-56-0 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(nitromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H13NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2 |

InChI Key |

RKPMWMGPOBVNQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.